Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate is a complex organic compound belonging to the oxazolo[4,5-c]pyridine family. This compound is characterized by its unique structure that combines elements of both oxazole and pyridine, making it of interest in various fields, particularly medicinal chemistry. The compound's potential therapeutic applications include uses in treating neurological disorders and other diseases due to its pharmacological properties.
The compound is documented in several patents and chemical databases, including notable references such as WO2011059388A1, which discusses its synthesis and potential pharmaceutical applications . Other sources provide structural information and chemical properties, contributing to a comprehensive understanding of this compound's significance .
Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate can be classified as:
The synthesis of methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific reagents and catalysts to facilitate the reactions. For example, Lewis acids can catalyze cyclization steps, while standard esterification techniques may involve acid catalysts or coupling agents.
The molecular structure of methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate features:
The molecular formula is , with a molecular weight of approximately 234.25 g/mol. Structural representation can be visualized using SMILES notation: CC(C)C(=O)OC1=NC2=C(N=C(C=C2)C=C1)O
.
Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate can participate in various chemical reactions:
Reactions typically require controlled conditions such as temperature and pH to optimize yields and selectivity.
The mechanism of action for methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate primarily involves its interaction with biological targets at the molecular level:
Studies indicate that compounds within this class exhibit activity against various targets, including those implicated in neurodegenerative diseases.
Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate is expected to have:
Key chemical properties include:
Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis methods.
Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate has potential applications in:
This compound exemplifies the ongoing research into heterocyclic compounds that hold promise for therapeutic advancements across multiple medical fields.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6